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molecular formula C9H14N2OS B8684188 2-{[(3-Methoxypyridin-2-yl)methyl]sulfanyl}ethan-1-amine CAS No. 61832-51-7

2-{[(3-Methoxypyridin-2-yl)methyl]sulfanyl}ethan-1-amine

Cat. No. B8684188
M. Wt: 198.29 g/mol
InChI Key: VGMZAKKUIGITCD-UHFFFAOYSA-N
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Patent
US04154838

Procedure details

To a solution of sodium (1.65 g) in ethanol (75 ml) was added cysteamine hydrochloride (2.9 g) and after stirring for 5 minutes a solution of 2-chloromethyl-3-methoxypyridine hydrochloride (4.5 g) in ethanol (75 ml) was added over 25 minutes. The mixture was stirred for 2 hours at 15° and the sodium chloride was filtered off and the filtrate was evaporated to give 2-[2-aminoethylthiomethyl]-3-methoxypyridine (4.6 g) as a colourless oil.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl.[NH2:3][CH2:4][CH2:5][SH:6].Cl.Cl[CH2:9][C:10]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][N:11]=1>C(O)C>[NH2:3][CH2:4][CH2:5][S:6][CH2:9][C:10]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][N:11]=1 |f:1.2,3.4,^1:0|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
[Na]
Name
Quantity
2.9 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1OC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at 15°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 25 minutes
Duration
25 min
FILTRATION
Type
FILTRATION
Details
the sodium chloride was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCSCC1=NC=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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